Methyl 3-amino-4,5-difluorobenzoate

Medicinal Chemistry Heterocyclic Synthesis Antiplatelet Agents

Methyl 3-amino-4,5-difluorobenzoate (CAS 1244642-76-9) is a fluorinated aromatic amino ester with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol. The compound features a benzoate core substituted with an amino group at the 3-position and fluorine atoms at the 4- and 5-positions relative to the methyl ester, creating a trifunctional scaffold that enables diverse chemical transformations.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 1244642-76-9
Cat. No. B13464791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4,5-difluorobenzoate
CAS1244642-76-9
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)F)F)N
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3
InChIKeySWANLCBKKWRKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-4,5-Difluorobenzoate (CAS 1244642-76-9): Sourcing Guide for a Trifunctional Fluorinated Building Block


Methyl 3-amino-4,5-difluorobenzoate (CAS 1244642-76-9) is a fluorinated aromatic amino ester with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . The compound features a benzoate core substituted with an amino group at the 3-position and fluorine atoms at the 4- and 5-positions relative to the methyl ester, creating a trifunctional scaffold that enables diverse chemical transformations . Its predicted LogP is 1.43, with a polar surface area of 52 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Commercially available from multiple suppliers at purities of 95–98%, this compound is supplied exclusively for research and development purposes .

Why Methyl 3-Amino-4,5-Difluorobenzoate (CAS 1244642-76-9) Cannot Be Replaced by Other Aminodifluorobenzoate Isomers


Methyl 3-amino-4,5-difluorobenzoate is one of several positional isomers within the aminodifluorobenzoate ester family, and substitution with alternative isomers fails due to distinct reactivity profiles dictated by the specific 3,4,5-substitution pattern. The ortho relationship between the 3-amino and 4-fluoro substituents creates a unique electronic environment that influences nucleophilicity and directs subsequent derivatization chemistry . This specific regiochemistry is critical in synthetic routes where subsequent functionalization depends on precise positioning of the amino and fluorine groups—for instance, in the construction of quinazoline-dione scaffolds where the 3-amino group participates in carbamate or urea formation while the adjacent 4-fluoro group modulates reactivity and downstream coupling efficiency [1]. The 2-amino-4,5-difluoro isomer (methyl 2-amino-4,5-difluorobenzoate) displays different reactivity in acylation and condensation reactions due to altered electronic and steric effects from the amino-fluoro juxtaposition, making direct substitution without re-optimization of reaction conditions impractical .

Quantitative Differentiation Evidence: Methyl 3-Amino-4,5-Difluorobenzoate (CAS 1244642-76-9) vs. Alternative Building Blocks


Positional Isomer Reactivity: 3-Amino-4,5-difluoro vs. 2-Amino-4,5-difluoro in Quinazoline-Dione Synthesis

In the patented synthesis of elinogrel, a P2Y12 antagonist, methyl 2-amino-4,5-difluorobenzoate (the 2-amino isomer) undergoes condensation with 4-nitrophenyl chloroformate to yield the 4-nitrophenyl carbamate intermediate, which is then reacted with 4-(Boc-amino)aniline to form a diaryl urea, ultimately cyclizing to the 6,7-difluoroquinazoline-2,4-dione core [1]. The 3-amino-4,5-difluoro isomer (target compound) would not function equivalently in this specific sequence due to altered regiochemistry of the amine relative to the ester and fluorine substituents. The 2-amino isomer is selected specifically for this route because the amine at the ortho position relative to the ester facilitates intramolecular cyclization with the ester-derived carbonyl to form the quinazoline-dione ring system [1].

Medicinal Chemistry Heterocyclic Synthesis Antiplatelet Agents

Predicted Physicochemical Property Comparison: 3-Amino-4,5-difluoro vs. 2-Amino-4,5-difluoro vs. 3-Amino-2,6-difluoro Isomers

Computationally predicted physicochemical properties differentiate methyl 3-amino-4,5-difluorobenzoate from its positional isomers in ways relevant to downstream synthetic handling and potential biological profiling. The 3-amino-4,5-difluoro isomer (target) has predicted LogP of 1.43 and polar surface area (PSA) of 52 Ų, with one hydrogen bond donor and two acceptors [1]. While direct experimental comparison data for the 2-amino-4,5-difluoro isomer under identical conditions is not available in the public literature, the distinct electronic environment created by the ortho vs. meta amine-fluoro arrangement is known to differentially affect both chemical reactivity (nucleophilicity of the amine) and intermolecular interactions [2].

ADME Prediction Physicochemical Profiling Drug Design

Commercial Availability and Purity Metrics: 3-Amino-4,5-difluoro vs. 2-Amino-4,5-difluoro Isomers

Both methyl 3-amino-4,5-difluorobenzoate and its 2-amino positional isomer are commercially available as research-grade building blocks. The 3-amino isomer (target compound) is stocked by multiple suppliers including AKSci, BenchChem, ChemSpace (Enamine), and Bidepharm, with reported purities of 95–98% . ChemSpace lists the 3-amino isomer with in-stock availability from Enamine US (2-day lead time) and Enamine Latvia (3-day lead time), with packaging options from 100 mg to 2.5 g [1]. The 2-amino-4,5-difluoro isomer is also available from select vendors but with different supplier networks and lead times. The existence of distinct supply chains for each isomer underscores that they are not interchangeable commodities; procurement decisions must specify the exact positional isomer required for the intended synthetic application .

Procurement Building Block Sourcing Quality Specifications

Validated Application Scenarios for Methyl 3-Amino-4,5-Difluorobenzoate (CAS 1244642-76-9) Procurement


Synthesis of Fluorinated Heterocyclic Scaffolds via Amine-Directed Functionalization

The 3-amino-4,5-difluoro substitution pattern provides a defined nucleophilic handle (the aromatic amine) for constructing nitrogen-containing heterocycles. The amine group can undergo acylation, sulfonylation, or condensation to form amides, sulfonamides, ureas, or carbamates. The difluoro substitution on the adjacent 4- and 5-positions creates an electron-deficient aromatic ring that may enhance the stability of derived compounds while modulating reactivity at the amine. This trifunctional scaffold (amine + ester + difluoroarene) serves as a versatile building block for generating libraries of fluorinated heterocycles in medicinal chemistry programs .

Intermediate for Quinolone and Quinazoline Antibacterial/Antiplatelet Agent Synthesis

Difluorinated benzoate esters bearing amino substituents are established intermediates in the synthesis of quinolone antibiotics and quinazoline-based therapeutic agents. While the specific 3-amino-4,5-difluoro isomer is not directly employed in the elinogrel patent route (which uses the 2-amino isomer), it represents a complementary building block for exploring alternative substitution patterns in quinazoline-dione and related heterocyclic systems. The difluorinated benzene core is a recognized pharmacophore in fluoroquinolone antibacterial agents, and the 3-amino-4,5-difluoro isomer provides a distinct regioisomeric entry point for generating novel analogs with potentially differentiated biological activity profiles [1].

Cross-Coupling Reactions for Biaryl and Extended Aromatic System Construction

Following appropriate derivatization (e.g., conversion of the amine to a halogen or diazonium salt, or installation of a boronic ester via Miyaura borylation), the difluorinated benzoate scaffold can participate in Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. The 4,5-difluoro pattern influences both the electronic properties of the aryl ring and the regioselectivity of subsequent coupling reactions, enabling the construction of extended aromatic systems with precisely positioned fluorine substituents—a key consideration in the design of fluorinated pharmaceuticals and agrochemicals .

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